molecular formula C7H11NS B12989606 2,4,5-Trimethylthiophen-3-amine

2,4,5-Trimethylthiophen-3-amine

Cat. No.: B12989606
M. Wt: 141.24 g/mol
InChI Key: BVOIRWSZINUNKL-UHFFFAOYSA-N
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Description

2,4,5-Trimethylthiophen-3-amine is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by three methyl groups attached to the thiophene ring at positions 2, 4, and 5, and an amine group at position 3. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethylthiophen-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylthiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For instance, thiophene derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylthiophene: Lacks the amine group at position 3.

    2,4,5-Trimethylthiophen-3-ol: Contains a hydroxyl group instead of an amine group at position 3.

    2,4,5-Trimethylthiophen-3-carboxylic acid: Contains a carboxyl group at position 3.

Uniqueness

2,4,5-Trimethylthiophen-3-amine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential for biological activity compared to its analogs.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2,4,5-trimethylthiophen-3-amine

InChI

InChI=1S/C7H11NS/c1-4-5(2)9-6(3)7(4)8/h8H2,1-3H3

InChI Key

BVOIRWSZINUNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C)C

Origin of Product

United States

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